2,2-Difluoro-2-(3-methylphenyl)ethanethioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide typically involves the reaction of 3-methylbenzylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-methylphenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2-(3-methylphenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and selectivity, allowing it to form stable complexes with various biomolecules. The thioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-phenylethanethioamide
- 2,2-Difluoro-2-(4-methylphenyl)ethanethioamide
- 2,2-Difluoro-2-(2-methylphenyl)ethanethioamide
Uniqueness
2,2-Difluoro-2-(3-methylphenyl)ethanethioamide is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C9H9F2NS |
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Molecular Weight |
201.24 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H9F2NS/c1-6-3-2-4-7(5-6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13) |
InChI Key |
WZBJUSUZPOBPGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=S)N)(F)F |
Origin of Product |
United States |
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